Cas no 2158-02-3 (Morpholine-4-carboxamide)

Morpholine-4-carboxamide structure
Morpholine-4-carboxamide structure
商品名:Morpholine-4-carboxamide
CAS番号:2158-02-3
MF:C5H10N2O2
メガワット:130.1451
MDL:MFCD00085717
CID:273661
PubChem ID:75088

Morpholine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • Morpholine-4-carboxamide
    • 4-Morpholinecarboxamide
    • 4-Morpholincarboxamid
    • carbamyl morpholine
    • F3307-0044
    • Morpholin-4-carbamid
    • morpholine-4-carboxylic acid amide
    • N-morpholinecarboxamide
    • NS00026910
    • CS-0144907
    • morpholinamide
    • NSC-10542
    • morpholine amide
    • ZKWFSTHEYLJLEL-UHFFFAOYSA-N
    • 2158-02-3
    • NSC 10542
    • EN300-44832
    • AI3-61349
    • SCHEMBL78979
    • AT-159/40222951
    • morpholino amide
    • MFCD00085717
    • EINECS 218-474-4
    • AS-47545
    • NSC10542
    • morpholineamide
    • A925120
    • DTXSID10175930
    • Z57474300
    • AKOS000137387
    • F14225
    • VU0609701-1
    • ALBB-023831
    • DB-332448
    • MDL: MFCD00085717
    • インチ: InChI=1S/C5H10N2O2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8)
    • InChIKey: ZKWFSTHEYLJLEL-UHFFFAOYSA-N
    • ほほえんだ: O=C(N1CCOCC1)N

計算された属性

  • せいみつぶんしりょう: 130.07400
  • どういたいしつりょう: 130.074
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 110
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.2
  • トポロジー分子極性表面積: 55.6A^2

じっけんとくせい

  • 密度みつど: 1.216
  • ふってん: 252.7°C at 760 mmHg
  • フラッシュポイント: 106.7°C
  • 屈折率: 1.504
  • PSA: 55.56000
  • LogP: 0.03550

Morpholine-4-carboxamide セキュリティ情報

  • ちょぞうじょうけん:Sealed in dry,2-8°C

Morpholine-4-carboxamide 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Morpholine-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-354094-1g
morpholine-4-carboxamide,
2158-02-3
1g
¥1564.00 2023-09-05
abcr
AB414352-25 g
Morpholine-4-carboxamide; .
2158-02-3
25 g
€807.00 2023-07-19
abcr
AB414352-5 g
Morpholine-4-carboxamide; .
2158-02-3
5 g
€297.00 2023-07-19
Enamine
EN300-44832-0.05g
morpholine-4-carboxamide
2158-02-3 95%
0.05g
$19.0 2023-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-354094-1 g
morpholine-4-carboxamide,
2158-02-3
1g
¥1,564.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-354094A-5 g
morpholine-4-carboxamide,
2158-02-3
5g
¥4,701.00 2023-07-11
Enamine
EN300-44832-2.5g
morpholine-4-carboxamide
2158-02-3 95%
2.5g
$88.0 2023-04-26
Aaron
AR00BVU1-5g
Morpholine-4-carboxamide
2158-02-3 98%
5g
$207.00 2025-01-24
abcr
AB414352-1g
Morpholine-4-carboxamide; .
2158-02-3
1g
€142.00 2025-02-20
abcr
AB414352-25g
Morpholine-4-carboxamide; .
2158-02-3
25g
€807.00 2023-09-05

Morpholine-4-carboxamide 関連文献

Morpholine-4-carboxamideに関する追加情報

Recent Advances in Morpholine-4-carboxamide (CAS: 2158-02-3) Research: A Comprehensive Review

Morpholine-4-carboxamide (CAS: 2158-02-3) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties. Recent studies have explored its potential as a key scaffold in drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. This research brief synthesizes the latest findings on Morpholine-4-carboxamide, highlighting its molecular mechanisms, therapeutic applications, and future directions.

One of the most notable advancements in this area is the identification of Morpholine-4-carboxamide derivatives as potent inhibitors of protein kinases, which play critical roles in cellular signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that specific derivatives of Morpholine-4-carboxamide exhibit high selectivity for PI3K and mTOR kinases, making them promising candidates for cancer therapy. The study utilized molecular docking and in vitro assays to validate the binding affinity and inhibitory effects of these compounds, paving the way for further preclinical evaluations.

In addition to its role in oncology, Morpholine-4-carboxamide has shown potential in addressing antimicrobial resistance. Researchers have synthesized novel derivatives with enhanced activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A recent paper in Bioorganic & Medicinal Chemistry Letters reported that Morpholine-4-carboxamide-based compounds disrupt bacterial cell wall synthesis by targeting essential enzymes, offering a new strategy to combat resistant infections. These findings underscore the compound's adaptability in addressing global health challenges.

Beyond its therapeutic applications, Morpholine-4-carboxamide has also been investigated for its role in chemical biology tools. For instance, a 2022 study in ACS Chemical Biology described the use of Morpholine-4-carboxamide as a versatile linker in proteolysis-targeting chimeras (PROTACs), enabling targeted protein degradation. This innovative approach has opened new avenues for drug discovery, particularly in diseases where traditional small-molecule inhibitors have proven ineffective.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic and safety profiles of Morpholine-4-carboxamide derivatives. Future research should focus on structure-activity relationship (SAR) studies to refine selectivity and reduce off-target effects. Collaborative efforts between academia and industry will be essential to translate these discoveries into clinically viable therapies.

In conclusion, Morpholine-4-carboxamide (CAS: 2158-02-3) continues to be a focal point in chemical biology and pharmaceutical research, with its diverse applications spanning oncology, antimicrobial therapy, and targeted protein degradation. The latest studies highlight its potential as a multifunctional scaffold, but further optimization and clinical validation are needed to fully realize its therapeutic promise.

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